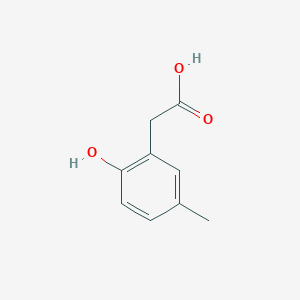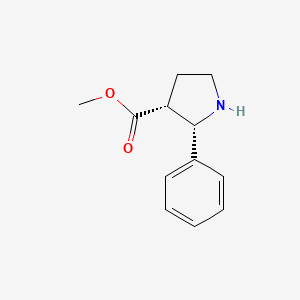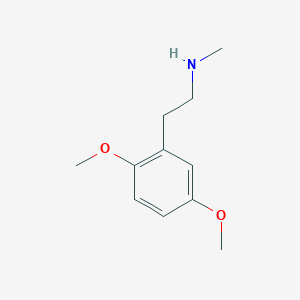
2,5-Dimethoxy-N-methylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-N-methylphenethylamine: is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system, often resulting in increased monoaminergic transmission . This compound is structurally similar to other psychoactive substances and has been studied for its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxy-N-methylphenethylamine typically involves a multi-step synthesis process. One common method includes the following steps :
Friedel-Crafts Reaction: 4-Dimethoxybenzene reacts with chloracetyl chloride to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes a reaction with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone.
Reduction: The alpha-amino-2,5-dimethoxyacetophenone is then reduced to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-N-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different phenethylamine derivatives.
Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted phenethylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions typically use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-N-methylphenethylamine is used as a reference material in analytical chemistry for the development of detection methods in biological matrices .
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems and its potential neurotoxicity .
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic effects and psychoactive properties .
Industry: The compound is also utilized in the synthesis of other phenethylamine derivatives, which may have various industrial applications .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-methylphenethylamine involves its interaction with monoaminergic systems in the brain. It primarily acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound .
Comparison with Similar Compounds
2C-D (2,5-Dimethoxy-4-methylphenethylamine): A psychedelic drug with similar structural features.
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its hallucinogenic properties.
4-Methyl-2,5-dimethoxyamphetamine (DOM): Another psychedelic phenethylamine with mood-altering effects.
Uniqueness: 2,5-Dimethoxy-N-methylphenethylamine is unique due to its specific substitution pattern and its resultant pharmacological profile. Unlike some of its analogs, it has been less studied, making it a compound of interest for further research .
Properties
CAS No. |
3489-95-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
PIGIFXLLTQEIPK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


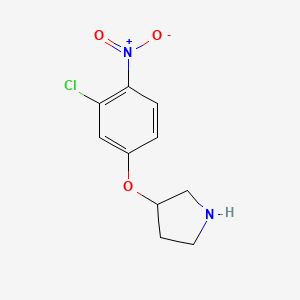
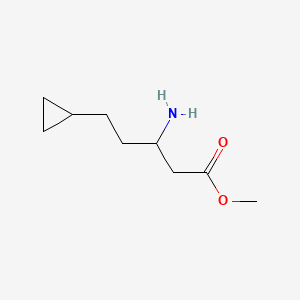
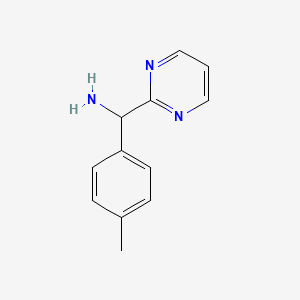

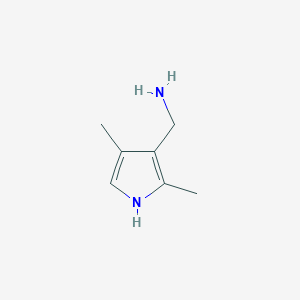
![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
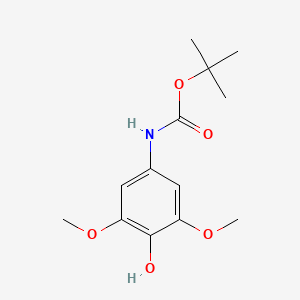
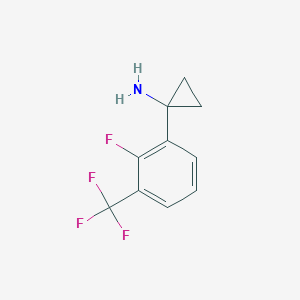
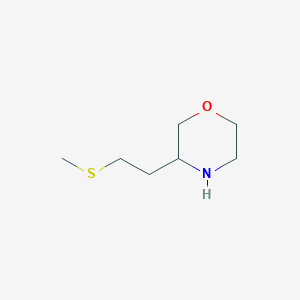
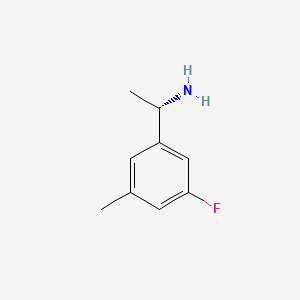
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
